N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methoxybenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can be compared with similar compounds such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
2-Aminoethyl methacrylate hydrochloride: Utilized in the production of polymers and copolymers for biomedical applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Employed as a semi-flexible linker for PROTAC® development.
Properties
Molecular Formula |
C19H20N2OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H20N2OS/c1-3-13-21-18(15-9-11-17(22-2)12-10-15)14-23-19(21)20-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
KJVZOFDPFMPBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.